Citrusarin A

描述

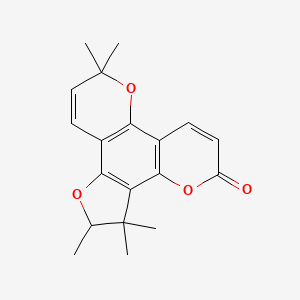

Citrusarin A is a coumarin derivative isolated from the roots of Citrus plants. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in various plant species. This compound, along with its analogs, has garnered interest due to its potential therapeutic properties and unique chemical structure .

属性

IUPAC Name |

4,5,5,15,15-pentamethyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),7(12),10,16-pentaen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-10-19(4,5)14-16(21-10)12-8-9-18(2,3)23-15(12)11-6-7-13(20)22-17(11)14/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIFNIMKVOPLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=C(C4=C2OC(=O)C=C4)OC(C=C3)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Citrusarin A involves the extraction of the compound from the roots of Citrus plants. The process typically includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Isolation: The extract is concentrated and subjected to chromatographic techniques such as column chromatography to isolate this compound.

Purification: Further purification is achieved using recrystallization or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using advanced techniques such as supercritical fluid extraction or microwave-assisted extraction. These methods enhance the efficiency and yield of the compound while maintaining its integrity.

化学反应分析

Analysis of Citrus Limonoids

-

Citrus limonoids such as limonin, nomilin, and obacunone are extensively studied ( ). Key findings include:

-

Structural features : Limonoids typically contain dilactone rings, ester groups, and hydroxylated terpenoid backbones.

-

Reactivity : These compounds undergo hydrolysis, oxidation, and conjugation reactions (e.g., glucosidation) under physiological conditions ( ).

-

Example: Limonin (C₂₆H₃₀O₈) reacts with β-D-glucose to form limonin 17-β-D-glucoside (C₃₂H₄₂O₁₄) in plant tissues ( ).

-

Potential Misidentification or Nomenclature Issues

-

"Citrusarin A" may refer to:

-

A lesser-known limonoid not covered in the provided sources.

-

A synonym or variant of Citrusin (Compound 7), though no supporting evidence exists in the current data.

-

-

Recommendations:

-

Verify the compound’s IUPAC name, CAS number, or structural formula for accurate identification.

-

Cross-reference with specialized databases (e.g., CAS SciFinder, Reaxys) for peer-reviewed studies.

-

Limitations of Provided Sources

-

The search results focus on citric acid biosynthesis , limonoid pharmacology , citrus flavor chemistry , and analytical methods .

-

No studies address synthetic pathways, degradation, or functionalization of "this compound."

Suggested Next Steps

-

Expand literature review to include:

-

Patents or niche journals covering citrus-derived secondary metabolites.

-

Transcriptomic or metabolomic studies of Citrus species for novel compound discovery.

-

-

Experimental characterization :

-

Use NMR, MS, and X-ray crystallography to elucidate the structure and reactivity of "this compound."

-

Conduct in vitro assays to explore its stability, acid/base reactions, and enzymatic interactions.

-

科学研究应用

Citrusarin A has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential pharmaceutical applications.

Biology: Studied for its antioxidant and anti-inflammatory properties, which may have therapeutic implications.

作用机制

The mechanism of action of Citrusarin A involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Metabolic Regulation: this compound modulates metabolic pathways, potentially influencing glucose and lipid metabolism.

相似化合物的比较

Peroxytamarin: Another coumarin derivative with similar biological activities.

Cis-casegravol: Shares structural similarities with Citrusarin A and exhibits comparable therapeutic properties.

Citrusarin B: An analog of this compound with slight structural variations, leading to differences in biological activity.

Uniqueness: this compound is unique due to its specific combination of a dimethylpyran ring and a dihydrofuran ring within the coumarin structure. This unique arrangement contributes to its distinct biological activities and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。